Aniline Black
Description
Aniline Black, chemically known as polyaniline (PANI), is a conductive polymer (CP) first identified in 1860 as a black precipitate formed during the oxidation of aniline . Initially used as a dye, its electrical properties were uncovered in the mid-1980s, sparking extensive research into its applications in energy storage, biomedicine, and corrosion protection . PANI exists in three oxidation states:
- Leucoemeraldine (fully reduced),
- Emeraldine (half-oxidized, most conductive and stable form),
- Pernigraniline (fully oxidized) .
PANI’s conductivity arises from protonic acid doping, enabling transitions between insulating and conducting states . Despite its advantages—low cost, environmental stability, and tunable conductivity—PANI’s poor solubility in common solvents complicates processing .
Properties
IUPAC Name |
2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHAQYOFMQTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51Cr3N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-86-8 | |
| Record name | C.I. Pigment Black 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline Black is prepared by the oxidation of aniline in the presence of an oxidizing agent and a catalyst. The process involves the following steps:
Oxidation of Aniline: Aniline is oxidized using agents such as sodium dichromate, potassium dichromate, or copper salts in the presence of hydrochloric acid.
Catalysis: Copper salts are often used as catalysts to enhance the oxidation process.
Application: The dye is applied directly to the fiber or substrate, where it is oxidized to form the final black color.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The dye is typically produced in dyeing factories where aniline is oxidized in the presence of copper salts and other oxidizing agents. The process is carefully controlled to ensure consistent color and quality .
Chemical Reactions Analysis
Types of Reactions: Aniline Black undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for the formation of this compound is the oxidation of aniline.
Reduction: Aniline can be reduced to form various derivatives, such as phenylhydroxylamine.
Substitution: Aniline can undergo electrophilic substitution reactions at the ortho- and para-positions of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, potassium dichromate, and copper salts.
Reducing Agents: Tin and hydrochloric acid for the reduction of nitrobenzene to aniline.
Substitution Reagents: Nitrous acid for diazotization, followed by nucleophilic substitution.
Major Products Formed:
Oxidation Products: this compound, p-benzoquinone, azobenzene.
Reduction Products: Phenylhydroxylamine.
Substitution Products: Diazonium salts, phenylisocyanide.
Scientific Research Applications
Aniline Black has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed as a histological stain for studying cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive polymers, sensors, and supercapacitors.
Mechanism of Action
Aniline Black can be compared with other similar compounds, such as:
Polyaniline: A conductive polymer with similar properties but different applications.
Azobenzene: A bimolecular compound formed from the oxidation of aniline.
Phenylhydroxylamine: A reduction product of aniline with different chemical properties.
Uniqueness of this compound: this compound is unique due to its high color fastness, stability, and conductivity. It is widely used in textile dyeing and printing, as well as in the production of conductive polymers and sensors .
Comparison with Similar Compounds
Key Research Findings
Synthesis Innovations: PANI/CB composites synthesized via in-situ polymerization achieve mass ratios of 65:35 (PANI:CB) with minimal surface area (12 m²/g), enhancing melt-processing rheology .
Biomedical Applications : PANI’s biocompatibility and redox activity enable its use in neural probes and drug delivery systems, outperforming PPy in long-term stability .
Environmental Remediation : PANI-clay composites adsorb aniline derivatives 40% more efficiently than raw clay, leveraging PANI’s amine-rich structure .
Biological Activity
Aniline Black, a synthetic dye derived from aniline, has garnered attention not only for its coloring properties but also for its biological activity. This article explores the biological effects, toxicity, and potential applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound is primarily a polymeric form of aniline, characterized by its complex structure that includes multiple aromatic rings. Its chemical formula is generally represented as , indicating the presence of nitrogen, which contributes to its biological interactions. The dye is known for its stability and strong affinity for fibers, making it a popular choice in the textile industry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from aniline, including those produced by fungi when cultivated with aniline. For instance, research involving the fungus Talaromyces funiculosus demonstrated that fermentation with aniline led to the production of biologically active compounds, including new polyketides with significant antimicrobial activity against various bacterial strains such as Vibrio parahaemolyticus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.17 to 9.00 μg/mL, indicating strong bacteriostatic properties .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Tanicutone A | N/A | Inactive |
| Tanicutone B | 0.17 | Vibrio parahaemolyticus |
| Tanicutone C | 5.53 | E. coli |
| 8-methyldeca-2,4,6-trienoic acid | N/A | Not specified |
Toxicological Effects
Despite its applications, this compound poses significant health risks. Studies indicate that exposure to aniline and its derivatives can lead to systemic toxicity, particularly affecting red blood cells and the spleen. The International Agency for Research on Cancer (IARC) classifies aniline as a probable human carcinogen (Group 2A) due to sufficient evidence of carcinogenicity in experimental animals .
The lowest observed adverse effect level (LOAEL) for systemic effects has been determined at 7 mg/kg body weight per day based on chronic studies in rats. Symptoms of exposure may include methaemoglobinemia, leading to cyanosis and other hematological disorders .
Case Studies
- Fungal Metabolism of Aniline : A study published in Frontiers in Microbiology explored the metabolic pathways of Talaromyces funiculosus when exposed to aniline. The research revealed the production of several novel compounds with antimicrobial properties, underscoring the potential for biotechnological applications in natural product synthesis .
- Toxicity Assessment : A comprehensive evaluation by NICNAS indicated various toxic effects associated with aniline exposure in laboratory animals. Repeated dose studies showed significant alterations in spleen morphology and function at high doses, reinforcing concerns regarding long-term exposure risks .
Q & A
Q. What are the historical synthesis methods for Aniline Black dye, and how are they experimentally validated?
this compound is synthesized by oxidizing aniline hydrochloride with agents like chromic acid. Fabrics (e.g., cotton) are soaked in an acidic solution of aniline hydrochloride and oxidizers, yielding a black color . Methodological validation includes UV-Vis spectroscopy to confirm dye formation and accelerated lightfastness testing to assess stability .
Q. How does the reaction of this compound with halogens like chlorine inform its chemical stability?
this compound exhibits partial resistance to chlorine; excess chlorine irreversibly degrades the dye, while limited exposure allows color recovery. Stability is tested via titration with chlorine solutions and FTIR analysis to track structural changes .
Q. What spectroscopic techniques differentiate this compound dye from polyaniline (historically termed "this compound")?
Polyaniline (conductive polymer) and this compound (dye) are distinguished using Raman spectroscopy (to identify quinoid/benzenoid structures) and conductivity measurements. Polyaniline shows broad absorption bands in UV-Vis, while the dye exhibits sharp peaks at 600–700 nm .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize photocatalytic degradation of aniline derivatives, including this compound intermediates?
Box-Behnken design minimizes experiments while modeling variables (e.g., catalyst load, pH, irradiation time). For example, MnFe₂O₄/Zn₂SiO₄ catalyst efficiency is analyzed via HPLC for degradation products and response surface methodology for optimization .
Q. What computational strategies resolve discrepancies between DFT-predicted and experimental ionization energies in aniline-based systems?
Hybrid functionals (B3LYP) and post-Hartree-Fock methods (CCSD(T)) improve accuracy. Basis sets (e.g., 6-311++G(3df)) reduce errors in ionization energy calculations. Experimental validation uses mass spectrometry under vacuum (e.g., 20 TW cm⁻² laser intensity) .
Q. How do organic solvents influence the polymerization kinetics and electronic properties of polyaniline (this compound)?
Solvents like NMP or m-cresol alter chain alignment, measured via X-ray diffraction. Conductivity is tested using four-probe methods, while elemental analysis quantifies doping levels. Methanesulfonic acid enhances crystallinity by 30% compared to HCl .
Q. What mechanisms explain the structural transformation of neutral aniline to triply charged cations in high-energy environments?
Density functional theory (BPW91 functional) models geometric changes and transition states. Experimental laser-induced Coulomb explosion (e.g., 50–200 TW cm⁻²) generates triply charged ions, validated via time-of-flight mass spectrometry (m/z regions 15–80) .
Q. How do conflicting data on this compound’s environmental persistence inform risk assessment methodologies?
Contradictions arise from varying degradation conditions (e.g., UV vs. microbial). Researchers use OECD 301B biodegradation tests and LC-MS to identify metabolites. Probabilistic modeling quantifies exposure risks for occupational settings .
Methodological Notes
- Experimental Design : Use randomized Box-Behnken matrices (27 runs for 4 variables) and Minitab for statistical rigor .
- Computational Validation : Cross-check DFT results with CCSD(T) for ionization energies, ensuring <0.2 eV error margins .
- Spectroscopy : Combine FTIR (for functional groups) and XPS (for oxidation states) to characterize degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
